2-(6-amino-9H-purin-9-yl)propanoic acid chemical structure and properties
2-(6-amino-9H-purin-9-yl)propanoic acid chemical structure and properties
This in-depth technical guide provides a comprehensive analysis of 2-(6-amino-9H-purin-9-yl)propanoic acid , a chiral nucleoamino acid derivative of adenine. This molecule serves as a critical building block in the synthesis of chiral Peptide Nucleic Acids (cPNAs) and peptidomimetics, bridging the gap between nucleic acid chemistry and amino acid biology.
Executive Summary
2-(6-amino-9H-purin-9-yl)propanoic acid (also known as 9-(1-carboxyethyl)adenine or Adeninyl-Alanine ) is a synthetic purine derivative where the N9 position of adenine is covalently bonded to the
Key Classification:
-
Chemical Class: Purine Nucleobase Derivative / Nucleoamino Acid.
-
Primary Utility: Chiral PNA (Peptide Nucleic Acid) monomer synthesis, peptidomimetic drug discovery.
-
CAS Number: 142168-93-8 (Generic/Racemic), specific enantiomers have distinct CAS.
Chemical Structure & Identity
Molecular Architecture
The molecule consists of an adenine base attached to a propanoic acid backbone. The attachment point is the N9 nitrogen of the purine ring, connecting to the C2 position of the acid. This structural arrangement mimics the amino acid alanine , where the amino group is replaced by the nucleobase.
-
Molecular Formula:
[2][3] -
Molecular Weight: 207.19 g/mol [3]
-
Chirality: The C2 carbon is a stereocenter, existing as (R)- and (S)- enantiomers.
Structural Visualization
The following diagram illustrates the connectivity and the distinction between the target 2-isomer (branched, chiral) and the common 3-isomer (linear, achiral).
Caption: Structural comparison of the target 2-isomer (alpha-substituted) versus the linear 3-isomer.
Physicochemical Properties[4][5]
The physicochemical profile of 2-(6-amino-9H-purin-9-yl)propanoic acid is dominated by the amphoteric nature of the adenine ring and the acidic carboxyl group.
| Property | Value / Description | Mechanistic Insight |
| Physical State | White to off-white crystalline solid | High lattice energy due to intermolecular H-bonding (adenine-adenine and acid-base interactions). |
| Melting Point | > 270°C (Decomposition) | Typical for zwitterionic purine derivatives; decomposes before melting. |
| Solubility | Low in Water; Soluble in DMSO, dilute HCl, dilute NaOH | Amphoteric character allows solubility at extreme pH; neutral form aggregates via stacking. |
| pKa (Carboxyl) | ~3.8 - 4.2 | The electron-withdrawing purine ring slightly increases acidity compared to propanoic acid (pKa 4.87). |
| pKa (Adenine N1) | ~3.5 - 4.0 | Protonation occurs at N1; the nearby carboxyl group may influence this via inductive effects. |
| LogP | -0.7 (Predicted) | Hydrophilic nature limits passive membrane permeability without esterification. |
| UV Max | ~260 nm | Characteristic |
Synthesis & Manufacturing
Synthetic Strategy: N9-Alkylation
The primary route to 2-(6-amino-9H-purin-9-yl)propanoic acid involves the direct alkylation of adenine.[4] Unlike the Michael addition used for the 3-isomer, the 2-isomer requires an
Critical Challenge: Regioselectivity (N9 vs. N7) Adenine has two nucleophilic sites on the imidazole ring: N9 and N7.
-
N9-Alkylation (Desired): Thermodynamically favored. Promoted by bulky bases or specific solvent conditions.
-
N7-Alkylation (Side Product): Kinetically favored in some conditions. Must be minimized or separated.
Step-by-Step Protocol
This protocol outlines the synthesis via alkylation with ethyl 2-bromopropionate followed by hydrolysis.
-
Reagents: Adenine (1.0 eq), Ethyl 2-bromopropionate (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Dimethylformamide) - Anhydrous.
-
Reaction Conditions:
-
Suspend Adenine and
in DMF. Stir at 60°C for 1 hour to generate the adeninyl anion. -
Add Ethyl 2-bromopropionate dropwise.
-
Heat to 90°C for 4–6 hours. Monitor by TLC (CHCl3:MeOH 9:1).
-
-
Workup & Purification:
-
Filter off inorganic salts. Evaporate DMF under reduced pressure.
-
Regioisomer Separation: Recrystallize the residue from Ethanol/Water. The N9 isomer is typically less soluble and crystallizes first. Alternatively, use Flash Chromatography (Silica gel).
-
-
Hydrolysis (Ester
Acid):-
Dissolve the ester intermediate in 1M NaOH/MeOH (1:1). Stir at RT for 2 hours.
-
Neutralize with 1M HCl to pH 4–5 to precipitate the free acid.
-
Filter, wash with cold water, and dry.
-
Reaction Scheme Visualization
Caption: Synthetic pathway for the production of the target N9-propanoic acid derivative.
Biological & Pharmacological Applications[3][6][7]
Chiral Peptide Nucleic Acids (cPNAs)
The most significant application of this molecule is as a monomer for Chiral PNA . Standard PNA has an achiral N-(2-aminoethyl)glycine backbone. Introducing chiral centers (like the alanine side chain in this molecule) induces a preferred helicity in the PNA-DNA duplex.
-
Mechanism: The 2-substituent pre-organizes the backbone, reducing the entropy loss upon binding to complementary DNA/RNA.
-
Impact: Increases melting temperature (
) and sequence specificity.
Peptidomimetics & Antiviral Scaffolds
-
Nucleoamino Acids: This compound acts as an amino acid analog where the side chain is a nucleobase. It can be incorporated into peptides to create "nucleopeptides" that bind to RNA or DNA.
-
Antiviral Precursors: While Tenofovir is a phosphonate, carboxylic acid analogs like this are explored as prodrugs or intermediates for novel reverse transcriptase inhibitors.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
NMR Spectroscopy (DMSO- )
-
NMR:
- 8.1–8.3 ppm (s, 1H, H-2/H-8 of Purine).
-
7.2 ppm (s, 2H,
, exchangeable). -
5.4 ppm (q, 1H,
-CH). Key diagnostic for 2-isomer. -
1.7 ppm (d, 3H,
-CH3). Doublet confirms the branched methyl group.
-
NMR:
-
Distinct signals for the carboxyl carbon (~172 ppm) and the
-carbon (~50-55 ppm).
-
Mass Spectrometry
-
ESI-MS: Observe
peak at m/z 208.2. -
Fragmentation: Loss of carboxyl group (
) or cleavage of the N9-C bond.
Safety & Handling
Hazard Classification: Irritant (Xi).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle the powder in a fume hood to avoid dust inhalation.
-
Storage: Store at 2–8°C, desiccated. Protect from light (purines can be photosensitive over long periods).
References
-
PubChem. (n.d.). 2-(6-amino-9H-purin-9-yl)propanoic acid.[1][2] National Library of Medicine. Retrieved from [Link]
-
Kotian, P. L., et al. (2006).[4] An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation. Nucleosides, Nucleotides and Nucleic Acids.[5][4][6][7][8] (Describes N9-alkylation methodologies). Retrieved from [Link]
Sources
- 1. 22892-24-6|2-Amino-3-(6-amino-9H-purin-9-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-(6-amino-9h-purin-9-yl)propanoic acid (C8H9N5O2) [pubchemlite.lcsb.uni.lu]
- 3. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 7. The prebiotic role of adenine: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
